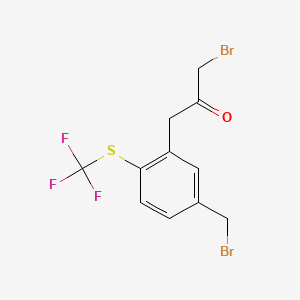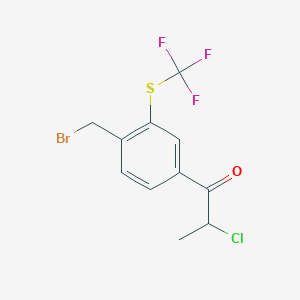
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Preparation Methods
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The bromomethyl group can be introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS). The final step involves the chlorination of the propanone moiety, which can be achieved using thionyl chloride or similar chlorinating agents.
Chemical Reactions Analysis
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can convert the ketone group to secondary alcohols.
Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions with nucleophiles such as Grignard reagents, leading to the formation of tertiary alcohols.
Scientific Research Applications
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Biology: The compound’s unique functional groups make it a useful probe in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, while the bromomethyl and chloropropanone groups can participate in covalent modifications of the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with similar compounds such as:
1-Bromo-4-(trifluoromethylthio)benzene: This compound lacks the chloropropanone moiety and is primarily used as a precursor in the synthesis of more complex molecules.
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the bromomethyl and trifluoromethylthio groups, which can affect its reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H9BrClF3OS |
|---|---|
Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)7-2-3-8(5-12)9(4-7)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI Key |
MACHVQALNYRLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)CBr)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)

![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)

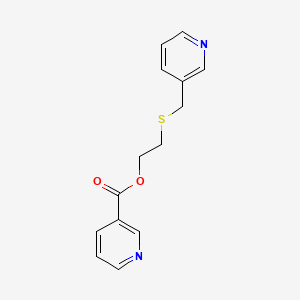
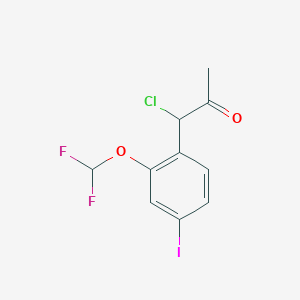


![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)
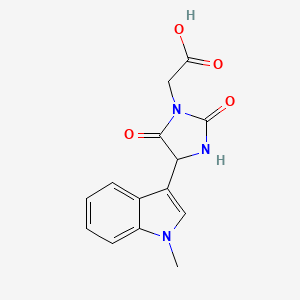
![Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B14040847.png)
![1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile](/img/structure/B14040853.png)
![Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14040855.png)
